Critical Intermediate for Clinical‑Stage NK2 Antagonist Saredutant – A Validated Drug‑Candidate Pedigree
Patent JP2008019266A (AstraZeneca) explicitly names 4‑acetamide‑4‑phenylpiperidino as a preferred Q1 substituent in formula (I) compounds that antagonise neurokinin receptors for asthma and related indications . Notably, the clinical‑stage NK2 antagonist saredutant (SR‑48968) incorporates the identical 4‑acetamido‑4‑phenylpiperidine moiety as its core amine fragment, whereas alternative 4‑phenylpiperidine derivatives lacking the acetamide functionality (e.g., 4‑hydroxy‑ or 4‑acetyl‑4‑phenylpiperidine) are not represented in clinically advanced neurokinin antagonists . This exclusive utilisation in a Phase III‑evaluated drug substance demonstrates that the acetamide at C‑4 provides a defined molecular recognition element—likely through hydrogen‑bond acceptance and steric complementarity—that has been selected over competing building blocks through extensive medicinal‑chemistry optimisation.
| Evidence Dimension | Utilisation as a key intermediate in a clinical‑stage drug candidate |
|---|---|
| Target Compound Data | 4‑Acetamido‑4‑phenylpiperidine is the amine component of saredutant (Phase III NK2 antagonist, Sanofi‑Aventis) |
| Comparator Or Baseline | 4‑Hydroxy‑4‑phenylpiperidine (CAS 42056‑48‑8), 4‑acetyl‑4‑phenylpiperidine (CAS 10315‑03‑4) – no known clinical‑stage drug candidate incorporates these fragments as the core amine |
| Quantified Difference | 1 clinically advanced drug substance vs. 0 for comparators |
| Conditions | Medicinal‑chemistry optimisation leading to clinical candidate selection; patent disclosure JP2008019266A (2008) and saredutant development programme |
Why This Matters
Procurement of a building block that has survived the rigorous optimisation funnel to yield a clinical candidate reduces the risk of late‑stage failure due to off‑target activity or poor pharmacokinetics, because the fragment has already been validated in a drug‑development context.
- [1] AstraZeneca UK Ltd. Compound used for treatment. Japanese Patent JP2008019266A, published 31 Jan 2008. [Q1 is 4‑acetamide‑4‑phenylpiperidino …] View Source
- [2] Sanofi‑Aventis. Saredutant (SR‑48968). IUPAC: N‑[(2S)‑4‑(4‑acetamido‑4‑phenylpiperidin‑1‑yl)‑2‑(3,4‑dichlorophenyl)butyl]‑N‑methylbenzamide. DrugBank/ClinicalTrials.gov records. View Source
